N-methyl-1H-indole-2-carboxamide
Overview
Description
N-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.203. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The crystal structure of N-methyl-1H-indole-2-carboxamide, isolated from the marine fungus Cladosporium cladosporioides, was determined using single crystal X-ray diffraction. This study provided a detailed understanding of its molecular structure and contributed to the complete assignment of its 1H and 13C-NMR spectra. This work is significant as it's the first indole derivative isolated from a marine fungus, highlighting its potential in diverse scientific applications (Manríquez et al., 2009).
Antituberculosis Potential
Indole-2-carboxamides, including this compound analogs, have been identified as promising antituberculosis agents. These compounds demonstrated improved in vitro activity compared to standard TB drugs and favorable oral pharmacokinetic properties in rodents, suggesting their potential as new class of antituberculosis agents (Kondreddi et al., 2013).
Role in Monoamine Oxidase Inhibition
Research on indole-carboxamides has also revealed their potential as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds showed significant selectivity and potency, offering insights into potential therapeutic applications for neurological conditions (Tzvetkov et al., 2014).
Allosteric Modulation of the CB₁ Receptor
This compound derivatives have been studied for their role as allosteric modulators of the cannabinoid CB₁ receptor. These studies are crucial for understanding the potential therapeutic applications of these compounds in the modulation of cannabinoid receptor activity (Piscitelli et al., 2012).
Applications in Cancer Research
The synthesis of this compound derivatives has been explored for potential applications in cancer research. For example, their role as PET tracers for imaging cancer tyrosine kinase highlights their importance in diagnostic and therapeutic strategies (Wang et al., 2005).
Fluorescence Studies and Sensor Development
This compound has been utilized in fluorescence studies, particularly in the development of sensors. Its selective response to specific ions demonstrates its potential in chemical sensing applications (Kumari et al., 2016).
Properties
IUPAC Name |
N-methyl-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOMWQLXUWOJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875879 | |
Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69808-71-5 | |
Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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